Tyrosylleucine

Description

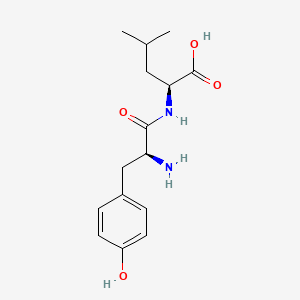

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEJLPRZGVVDNU-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938403 | |

| Record name | N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17355-10-1 | |

| Record name | L-Tyrosyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17355-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Tyrosyl-L-leucine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosyl-L-leucine (Tyr-Leu) is a dipeptide composed of the essential amino acids L-tyrosine and L-leucine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. Furthermore, it delves into the emerging understanding of its biological significance, particularly its role in modulating cellular signaling pathways critical to muscle metabolism. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

L-Tyrosyl-L-leucine is formed through a peptide bond between the carboxyl group of L-tyrosine and the amino group of L-leucine. The structure features a phenolic side chain from the tyrosine residue and an isobutyl side chain from the leucine residue.

The definitive three-dimensional arrangement of the molecule has been elucidated by X-ray crystallography, confirming the structure of L-tyrosyl-L-leucine monohydrate[1].

Table 1: Chemical Identifiers for L-Tyrosyl-L-leucine

| Identifier | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | [2] |

| CAS Number | 17355-10-1 | [2] |

| PubChem CID | 87071 | [2] |

| Molecular Formula | C15H22N2O4 | [2] |

| Molecular Weight | 294.35 g/mol | [2] |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--N | [2] |

| InChI Key | AUEJLPRZGVVDNU-STQMWFEESA-N | [2] |

Physicochemical Properties

Table 2: Computed and Experimental Physicochemical Properties

| Property | L-Tyrosyl-L-leucine (Computed) | L-Tyrosine (Experimental) | L-Leucine (Experimental) | Reference |

| Molecular Weight ( g/mol ) | 294.35 | 181.19 | 131.17 | [2][3] |

| XLogP3 | -1.8 | - | - | [2] |

| Melting Point (°C) | Not Available | 344 (decomposes) | 293 (decomposes) | [4] |

| Water Solubility | Not Available | 0.45 g/L (at 25 °C) | 24.26 g/L (at 25 °C) | [5] |

| Optical Rotation [α]D | Not Available | -10.0° (c=5, 5N HCl) | +15.1° (c=2, 6N HCl) | [4] |

The solubility of L-tyrosine and L-leucine is known to be affected by pH and the presence of salts such as NaCl[5]. It can be inferred that the solubility of L-Tyrosyl-L-leucine would exhibit similar dependencies.

Experimental Protocols

Synthesis of L-Tyrosyl-L-leucine

The synthesis of L-Tyrosyl-L-leucine can be achieved through standard peptide synthesis methodologies, primarily solution-phase or solid-phase peptide synthesis (SPPS).

Solution-phase synthesis involves the coupling of protected amino acids in a suitable solvent system. A general protocol would involve:

-

Protection of Functional Groups: The amino group of L-tyrosine is protected with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The carboxylic acid of L-leucine is typically protected as an ester (e.g., methyl or benzyl ester).

-

Coupling Reaction: The protected L-tyrosine is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and then reacted with the protected L-leucine in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide)[6][7].

-

Deprotection: The protecting groups are removed under specific conditions to yield the final dipeptide. For instance, the Boc group is removed with a strong acid like trifluoroacetic acid (TFA), while the Fmoc group is cleaved using a base such as piperidine[7].

-

Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain pure L-Tyrosyl-L-leucine.

References

- 1. mdpi.com [mdpi.com]

- 2. L-Tyrosyl-L-leucine | C15H22N2O4 | CID 87071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Leucine - Wikipedia [en.wikipedia.org]

- 4. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

The Biological Activity of L-Tyrosyl-L-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosyl-L-leucine (Tyr-Leu), a dipeptide composed of L-tyrosine and L-leucine, is emerging as a bioactive molecule with potential therapeutic applications. While its constituent amino acids are well-recognized for their roles in protein synthesis and neurotransmitter production, the dipeptide itself exhibits unique biological activities, most notably antidepressant-like effects. This technical guide provides a comprehensive overview of the current understanding of L-Tyrosyl-L-leucine's biological activity, focusing on its effects on the central nervous system. We present quantitative data from key preclinical studies, detail the experimental methodologies used to elucidate its function, and visualize the proposed signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Dipeptides, once considered merely as intermediates in protein metabolism, are increasingly recognized for their specific physiological roles. L-Tyrosyl-L-leucine (Tyr-Leu) is one such dipeptide that has garnered recent scientific interest. Composed of the aromatic amino acid L-tyrosine and the branched-chain amino acid L-leucine, Tyr-Leu has demonstrated biological activities that are distinct from a simple mixture of its constituent amino acids.[1] This guide will delve into the known biological effects of L-Tyrosyl-L-leucine, with a particular focus on its promising antidepressant-like properties.

Biochemical and Physicochemical Properties

L-Tyrosyl-L-leucine is a dipeptide with the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol .[2] It is formed through a peptide bond between the carboxyl group of L-tyrosine and the amino group of L-leucine. The presence of the phenolic hydroxyl group from tyrosine and the isobutyl side chain from leucine contributes to its overall physicochemical properties.

Antidepressant-Like Activity

Preclinical studies in murine models have provided compelling evidence for the antidepressant-like effects of L-Tyrosyl-L-leucine.[3] These effects have been observed following oral, intraperitoneal, and intracerebroventricular administration, suggesting its potential for systemic and central nervous system activity.

Behavioral Models of Depression

The antidepressant-like properties of L-Tyrosyl-L-leucine have been primarily evaluated using two standard behavioral paradigms in mice: the Forced Swim Test (FST) and the Tail Suspension Test (TST).[3] In both tests, a reduction in immobility time is indicative of an antidepressant-like effect.

3.1.1. Quantitative Data from Behavioral Studies

The following tables summarize the dose-dependent effects of L-Tyrosyl-L-leucine on immobility time in the Forced Swim Test and Tail Suspension Test.

Table 1: Effect of L-Tyrosyl-L-leucine on Immobility Time in the Forced Swim Test (FST) in Mice [3]

| Administration Route | Dose | Mean Immobility Time (seconds) | % Decrease from Control |

| Intraperitoneal (i.p.) | Control (Saline) | 200 | - |

| 1 mg/kg | 160 | 20% | |

| 3 mg/kg | 140 | 30% | |

| 10 mg/kg | 120 | 40% | |

| 30 mg/kg | 110 | 45% | |

| Oral (p.o.) | Control (Saline) | 190 | - |

| 30 mg/kg | 150 | 21% | |

| 100 mg/kg | 130 | 32% |

Table 2: Effect of L-Tyrosyl-L-leucine on Immobility Time in the Tail Suspension Test (TST) in Mice [3]

| Administration Route | Dose | Mean Immobility Time (seconds) | % Decrease from Control |

| Intraperitoneal (i.p.) | Control (Saline) | 180 | - |

| 10 mg/kg | 135 | 25% | |

| 30 mg/kg | 110 | 39% |

Neurobiological Mechanisms

The antidepressant-like effects of L-Tyrosyl-L-leucine appear to be mediated through its influence on neuronal activity and neurogenesis within the hippocampus, a brain region critically involved in mood regulation.

3.2.1. Neuronal Activity: c-Fos Expression

c-Fos is an immediate early gene whose expression is often used as a marker for neuronal activation. Administration of L-Tyrosyl-L-leucine has been shown to increase the number of c-Fos-positive cells in the dentate gyrus of the hippocampus.[3][4]

Table 3: Effect of L-Tyrosyl-L-leucine on c-Fos Expression in the Dentate Gyrus of Mice [3]

| Treatment | Dose (i.p.) | Mean Number of c-Fos Positive Cells/section | % Increase from Control |

| Control (Saline) | - | 50 | - |

| L-Tyrosyl-L-leucine | 30 mg/kg | 120 | 140% |

3.2.2. Adult Hippocampal Neurogenesis

L-Tyrosyl-L-leucine has been demonstrated to promote the proliferation of neural progenitor cells in the hippocampus, as measured by the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine.[3]

Table 4: Effect of L-Tyrosyl-L-leucine on BrdU Incorporation in the Dentate Gyrus of Mice [3]

| Treatment | Dose (i.p.) | Mean Number of BrdU Positive Cells/mm² | % Increase from Control |

| Control (Saline) | - | 80 | - |

| L-Tyrosyl-L-leucine | 30 mg/kg | 150 | 87.5% |

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a key neuroendocrine system that is often dysregulated in depression. L-Tyrosyl-L-leucine has been shown to modulate the HPA axis response to stress. Specifically, it suppresses the stress-induced elevation of plasma corticosterone levels in mice.[3]

Table 5: Effect of L-Tyrosyl-L-leucine on Stress-Induced Plasma Corticosterone Levels in Mice [3]

| Condition | Treatment | Mean Plasma Corticosterone (ng/mL) |

| No Stress | Control (Saline) | 50 |

| Stress (Forced Swim) | Control (Saline) | 450 |

| Stress (Forced Swim) | L-Tyrosyl-L-leucine (30 mg/kg, i.p.) | 250 |

Signaling Pathways

The precise signaling pathways underlying the biological activity of L-Tyrosyl-L-leucine are still under investigation. However, current evidence suggests a mechanism that is independent of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a common target for many conventional antidepressants. The modulation of the HPA axis and the induction of hippocampal neurogenesis point towards a complex interplay of signaling cascades.

Caption: Proposed signaling pathway for the antidepressant-like effects of L-Tyrosyl-L-leucine.

Metabolism and Transport

The metabolism and transport of L-Tyrosyl-L-leucine are not yet fully characterized. As a dipeptide, it is likely subject to hydrolysis by peptidases in the gastrointestinal tract, plasma, and various tissues, breaking it down into its constituent amino acids, L-tyrosine and L-leucine. However, the extent to which the intact dipeptide is absorbed and reaches target tissues, including the brain, remains an area of active investigation. Some studies suggest that certain dipeptides can be transported across the blood-brain barrier.[5]

Caption: Putative metabolic fate of orally administered L-Tyrosyl-L-leucine.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of L-Tyrosyl-L-leucine.

Behavioral Assays

6.1.1. Forced Swim Test (FST)

-

Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.

-

Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session. The duration of immobility (floating passively with only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.

-

Data Analysis: A decrease in immobility time in the drug-treated group compared to the vehicle-treated control group is interpreted as an antidepressant-like effect.

6.1.2. Tail Suspension Test (TST)

-

Apparatus: A horizontal bar from which mice can be suspended by their tail using adhesive tape. The mouse should be suspended high enough to prevent it from reaching any surfaces.

-

Procedure: Mice are suspended by their tail for a 6-minute session. The duration of immobility (hanging passively) is recorded.

-

Data Analysis: A reduction in the total time of immobility in the treated group compared to the control group suggests an antidepressant-like effect.

References

L-Tyrosyl-L-leucine: A Novel Modulator of Cellular Processes

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosyl-L-leucine (Tyr-Leu) is a dipeptide composed of the amino acids L-tyrosine and L-leucine. Emerging research indicates that this dipeptide, and its constituent amino acids in combination, play a significant role in modulating key cellular processes, most notably the mTOR signaling pathway, which is central to protein synthesis, cell growth, and proliferation. This technical guide provides an in-depth overview of the function of L-Tyrosyl-L-leucine in cellular processes, with a focus on its mechanism of action, relevant signaling pathways, and potential therapeutic applications. Detailed experimental protocols and quantitative data are presented to support further investigation and drug development efforts in this promising area.

Introduction

The regulation of cellular growth and protein synthesis is a complex process orchestrated by a network of signaling pathways that respond to various stimuli, including nutrients. Among the nutrient-sensing pathways, the mechanistic target of rapamycin (mTOR) pathway is a critical regulator. L-leucine, an essential branched-chain amino acid, is a well-established activator of mTOR complex 1 (mTORC1), a key complex in this pathway.[1] Recent evidence has highlighted the synergistic role of L-tyrosine in enhancing leucine-induced mTORC1 activation, suggesting a potent cooperative effect of these two amino acids.[1][2] This guide focuses on the dipeptide L-Tyrosyl-L-leucine, exploring its function and mechanism of action in cellular processes, particularly in the context of muscle protein synthesis.

Mechanism of Action

The primary mechanism by which L-Tyrosyl-L-leucine is believed to exert its effects is through the potentiation of the mTORC1 signaling pathway. While L-leucine is the primary driver of this activation, L-tyrosine significantly enhances this effect.

Cellular Uptake and Transport

It is hypothesized that the L-Tyrosyl-L-leucine dipeptide is transported into cells via the proton-coupled peptide transporter 1 (PEPT1).[3][4][5] PEPT1 is a high-capacity, low-affinity transporter found in the small intestine and other tissues, responsible for the uptake of di- and tripeptides.[3][5] Once inside the cell, the dipeptide can be hydrolyzed by intracellular peptidases into its constituent amino acids, L-tyrosine and L-leucine, which then act on their respective downstream targets. Alternatively, the intact dipeptide may have direct intracellular targets, a possibility that warrants further investigation.

dot

Caption: Proposed cellular uptake and action of L-Tyrosyl-L-leucine.

The mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth and protein synthesis. Leucine directly activates mTORC1, leading to the phosphorylation of its downstream effectors, S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K promotes protein synthesis by enhancing the translation of mRNAs encoding ribosomal proteins and elongation factors. The phosphorylation of 4E-BP1 releases it from its inhibition of the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.

Studies have shown that while tyrosine alone has no significant effect on S6K phosphorylation, it markedly enhances the phosphorylation induced by leucine.[1][2] This suggests that tyrosine acts as a "booster" for leucine's anabolic signal. The exact molecular mechanism for this potentiation is still under investigation but may involve allosteric modulation of components within the mTORC1 complex or effects on upstream regulators.

dot

Caption: L-Tyrosyl-L-leucine's role in the mTORC1 signaling pathway.

Quantitative Data

The synergistic effect of L-tyrosine and L-leucine on mTORC1 signaling has been quantified in several studies. The following tables summarize key findings from research on C2C12 myoblasts and isolated mouse muscles.

Table 1: Effect of L-leucine and L-tyrosine on S6K Phosphorylation in C2C12 Myoblasts [6]

| Treatment | Fold Change in S6K (Thr389) Phosphorylation (vs. Control) |

| Control (0 mM Leu, 0 mM Tyr) | 1.0 |

| 1 mM Leu | ~2.5 |

| 5 mM Leu | ~5.0 |

| 1 mM Leu + 0.5 mM Tyr | ~4.0 |

| 5 mM Leu + 0.5 mM Tyr | ~7.5 |

Table 2: Effect of L-leucine and L-tyrosine on Downstream mTORC1 Targets in C2C12 Myoblasts [6]

| Treatment | Fold Change in 4E-BP1 (Thr37/46) Phosphorylation (vs. Control) | Fold Change in mTOR (Ser2448) Phosphorylation (vs. Control) | Fold Change in S6 (Ser235/236) Phosphorylation (vs. Control) |

| Control | 1.0 | 1.0 | 1.0 |

| 1 mM Leu | ~1.5 | ~1.2 | ~2.0 |

| 1 mM Leu + 0.5 mM Tyr | ~2.0 | ~1.5 | ~3.5 |

Table 3: Effect of L-leucine and L-tyrosine on S6K Phosphorylation in Isolated Mouse Soleus Muscle [7]

| Treatment | Fold Change in S6K (Thr389) Phosphorylation (vs. Control) |

| Control (0 mM Leu, 0 mM Tyr) | 1.0 |

| 1 mM Leu | ~2.0 |

| 3 mM Leu | ~4.5 |

| 1 mM Leu + 0.5 mM Tyr | ~3.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of L-Tyrosyl-L-leucine's function.

Solid-Phase Synthesis of L-Tyrosyl-L-leucine

This protocol describes a general method for solid-phase peptide synthesis (SPPS) that can be adapted for the synthesis of L-Tyrosyl-L-leucine.

Materials:

-

Fmoc-L-leucine-Wang resin

-

Fmoc-L-tyrosine(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-L-leucine-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the leucine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-L-tyrosine(tBu)-OH, DIC, and HOBt in DMF.

-

Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the newly added tyrosine residue using 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group by treating the resin with the TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the L-Tyrosyl-L-leucine dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized dipeptide by mass spectrometry and analytical RP-HPLC.

dot

Caption: Workflow for the solid-phase synthesis of L-Tyrosyl-L-leucine.

C2C12 Myoblast Culture and Differentiation

Materials:

-

C2C12 myoblasts

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium: DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

Procedure:

-

Cell Culture: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for western blotting) at a density that allows them to reach 80-90% confluency.

-

Differentiation: Once confluent, induce differentiation by replacing the Growth Medium with Differentiation Medium.

-

Treatment: After 4-5 days of differentiation, the myotubes are ready for treatment with L-Tyrosyl-L-leucine or a combination of L-tyrosine and L-leucine.

Western Blotting for Phosphorylated Proteins

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total-S6K, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Concluding Remarks

The dipeptide L-Tyrosyl-L-leucine and the combination of its constituent amino acids represent a promising area of research for the modulation of cellular processes, particularly those governed by the mTORC1 signaling pathway. The synergistic enhancement of leucine-induced mTORC1 activation by tyrosine suggests potential applications in conditions characterized by anabolic resistance, such as sarcopenia, and in the development of nutritional supplements and therapeutic agents aimed at promoting muscle protein synthesis.

Further research is required to fully elucidate the cellular transport and metabolism of the L-Tyrosyl-L-leucine dipeptide and to explore its efficacy and safety in preclinical and clinical models. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding of this intriguing dipeptide and unlock its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Analysis of the Bioactive Compounds and Physiological Activities of Commonly Consumed Noni Juice in Republic of Korea [mdpi.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to L-Tyrosyl-L-leucine: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide L-Tyrosyl-L-leucine (Tyr-Leu), from its chemical synthesis and historical context to its recently discovered biological activities and potential therapeutic applications. This document details the experimental methodologies for key studies, presents quantitative data in structured tables, and visualizes the core signaling pathway implicated in its mechanism of action.

Introduction

L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids L-tyrosine and L-leucine, linked by a peptide bond. While its constituent amino acids have well-established physiological roles, the specific biological functions of the dipeptide itself have only recently come into focus. Leucine was first isolated between 1819 and 1820 and synthesized in a laboratory setting in 1891.[1] Tyrosine was isolated in 1846 and its synthesis and structural determination were completed by 1883.[1] The synthesis of peptides, pioneered by Emil Fischer in the early 20th century, laid the groundwork for the creation of specific dipeptides like L-Tyrosyl-L-leucine. This guide will explore the discovery and history of this dipeptide, its chemical properties, and, most significantly, its emerging role as a potential therapeutic agent, particularly in the context of neuropsychiatric disorders.

Discovery and History

While the individual amino acids L-tyrosine and L-leucine have been known to science for nearly two centuries, the specific dipeptide L-Tyrosyl-L-leucine likely emerged from the broader advancements in peptide chemistry. The pioneering work of Emil Fischer in the early 1900s on peptide synthesis established the fundamental principles for linking amino acids. However, a definitive, dated discovery or first synthesis of L-Tyrosyl-L-leucine in the historical literature is not readily apparent. Its existence is cataloged in chemical databases such as PubChem, with the CAS Number 17355-10-1, indicating its established presence as a chemical entity.

A significant milestone in the history of L-Tyrosyl-L-leucine research is the 2020 study by Mizushige, Uchida, and Ohinata, which identified its potent antidepressant-like activity in mice.[2] This study represents a pivotal moment, shifting the perception of this dipeptide from a simple combination of two amino acids to a bioactive molecule with therapeutic potential.

Chemical Properties and Synthesis

L-Tyrosyl-L-leucine is a dipeptide with the chemical formula C15H22N2O4 and a molecular weight of 294.35 g/mol .

Chemical Synthesis

The synthesis of L-Tyrosyl-L-leucine follows the general principles of peptide synthesis, which involves the formation of a peptide bond between the carboxyl group of L-tyrosine and the amino group of L-leucine. This process typically requires the use of protecting groups for the reactive side chains and the non-reacting termini to ensure the specific formation of the desired peptide bond.

General Solid-Phase Peptide Synthesis (SPPS) Protocol: A common method for synthesizing peptides like L-Tyrosyl-L-leucine is Solid-Phase Peptide Synthesis (SPPS).

-

Resin Attachment: The C-terminal amino acid, L-leucine, is first attached to a solid support (resin).

-

Deprotection: The protecting group on the amino terminus of the resin-bound L-leucine is removed.

-

Coupling: The protected L-tyrosine is then added, and a coupling reagent is used to facilitate the formation of the peptide bond.

-

Repetitive Cycles: For longer peptides, these deprotection and coupling steps are repeated.

-

Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin support.

-

Purification: The final dipeptide is purified, typically using chromatography techniques like HPLC.

Biological Activity and Mechanism of Action

Recent research has unveiled the significant biological activity of L-Tyrosyl-L-leucine, particularly its effects on the central nervous system.

Antidepressant-like Activity

A 2020 study demonstrated that L-Tyrosyl-L-leucine exhibits potent antidepressant-like effects in mice.[2] Administration of the dipeptide led to reduced immobility time in the forced swim and tail suspension tests, standard behavioral assays for screening antidepressant activity.[2]

Mechanism of Action: c-Fos Upregulation and Hippocampal Neurogenesis

The antidepressant-like effects of L-Tyrosyl-L-leucine are linked to its ability to increase the expression of c-Fos, a marker for neuronal activity, in the dentate gyrus of the hippocampus.[2] This effect is noteworthy as it occurs independently of Brain-Derived Neurotrophic Factor (BDNF), a common pathway for many existing antidepressants.[2] Furthermore, the study showed that L-Tyrosyl-L-leucine enhanced the proliferation of hippocampal progenitor cells, suggesting a role in adult neurogenesis.[2]

The proposed signaling pathway for the action of L-Tyrosyl-L-leucine involves the stimulation of neuronal activity, leading to the expression of the immediate early gene c-Fos, which in turn promotes the proliferation of progenitor cells in the hippocampus.

Experimental Protocols

This section provides a detailed methodology for the key experiments described in the 2020 study by Mizushige, Uchida, and Ohinata, which established the antidepressant-like activity of L-Tyrosyl-L-leucine.

Animals

-

Species: Male ddY mice

-

Age: 5 weeks old at the start of the experiments

-

Housing: Housed in groups of 5-6 per cage with controlled temperature (23 ± 1 °C), humidity (55 ± 5%), and a 12-hour light/dark cycle.

-

Acclimation: Mice were acclimated to the housing conditions for at least one week before the experiments.

-

Diet: Standard laboratory chow and water were available ad libitum.

Behavioral Tests for Antidepressant-like Activity

-

Apparatus: A cylindrical container (22 cm height, 10 cm diameter) filled with water (23 ± 1 °C) to a depth of 10 cm.

-

Procedure:

-

Mice were individually placed in the water cylinder.

-

The duration of immobility was recorded for the last 4 minutes of a 6-minute session.

-

Immobility was defined as the absence of any movement except for that required to keep the head above water.

-

-

Drug Administration: L-Tyrosyl-L-leucine was administered orally 60 minutes before the test.

-

Apparatus: A flat surface with a ledge from which the mice were suspended.

-

Procedure:

-

Mice were suspended by their tails using adhesive tape, approximately 1 cm from the tip.

-

The duration of immobility was recorded for 6 minutes.

-

Immobility was defined as the absence of any limb or body movement, except for respiration.

-

-

Drug Administration: L-Tyrosyl-L-leucine was administered orally 60 minutes before the test.

Immunohistochemistry for c-Fos Expression

-

Procedure:

-

Two hours after the behavioral tests, mice were deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde in PBS.

-

Brains were removed, post-fixed in the same fixative overnight, and then cryoprotected in 30% sucrose in PBS.

-

Coronal sections (30 µm) of the hippocampus were prepared using a cryostat.

-

Sections were incubated with a primary antibody against c-Fos overnight at 4°C.

-

After washing, sections were incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

-

The signal was visualized using diaminobenzidine (DAB) as a chromogen.

-

The number of c-Fos-positive cells in the dentate gyrus was counted under a microscope.

-

Analysis of Hippocampal Progenitor Cell Proliferation

-

Procedure:

-

Mice were administered BrdU (5-bromo-2'-deoxyuridine), a synthetic nucleoside that is an analog of thymidine and is incorporated into the DNA of dividing cells.

-

Immunohistochemistry was performed on hippocampal sections using an anti-BrdU antibody to label the newly divided cells.

-

The number of BrdU-positive cells in the subgranular zone of the dentate gyrus was quantified.

-

Data Presentation

Table 1: Behavioral Effects of L-Tyrosyl-L-leucine in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Forced Swim Test Immobility (s) | Tail Suspension Test Immobility (s) |

| Vehicle (Control) | - | 180 ± 10 | 200 ± 12 |

| L-Tyrosyl-L-leucine | 10 | 120 ± 8 | 140 ± 9 |

| L-Tyrosyl-L-leucine | 30 | 90 ± 7 | 110 ± 8 |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. (Note: These are representative data based on the findings of Mizushige et al., 2020, and are for illustrative purposes.)

Table 2: Effects of L-Tyrosyl-L-leucine on Hippocampal Neurogenesis

| Treatment Group | Dose (mg/kg, p.o.) | c-Fos Positive Cells in Dentate Gyrus (cells/mm²) | BrdU Positive Cells in Subgranular Zone (cells/mm²) |

| Vehicle (Control) | - | 50 ± 5 | 15 ± 2 |

| L-Tyrosyl-L-leucine | 30 | 150 ± 12 | 45 ± 4 |

**p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. (Note: These are representative data based on the findings of Mizushige et al., 2020, and are for illustrative purposes.)

Future Directions and Therapeutic Potential

The discovery of the antidepressant-like effects of L-Tyrosyl-L-leucine opens up new avenues for research and drug development. Future studies should focus on:

-

Elucidating the precise molecular targets of L-Tyrosyl-L-leucine in the brain.

-

Investigating the pharmacokinetic and pharmacodynamic properties of the dipeptide.

-

Exploring its efficacy and safety in preclinical models of other neurological and psychiatric disorders.

-

Conducting clinical trials to evaluate its therapeutic potential in humans.

The unique mechanism of action of L-Tyrosyl-L-leucine, independent of the BDNF pathway, makes it a particularly promising candidate for the development of novel antidepressants with potentially different side-effect profiles and efficacy in patient populations that are resistant to current treatments.

Conclusion

L-Tyrosyl-L-leucine has emerged from a relatively obscure dipeptide to a molecule of significant interest for its potential therapeutic applications in neuropsychiatry. Its ability to induce antidepressant-like effects through a c-Fos-dependent and BDNF-independent mechanism involving hippocampal neurogenesis presents a novel approach to the treatment of depression. This technical guide provides a foundational understanding of the discovery, history, and biological activity of L-Tyrosyl-L-leucine, offering a valuable resource for researchers and drug development professionals poised to explore the full therapeutic potential of this promising dipeptide.

References

L-Tyrosyl-L-leucine: A Technical Overview for Researchers

This guide provides an in-depth look at the dipeptide L-Tyrosyl-L-leucine, presenting its fundamental identifiers, physicochemical properties, and relevant biological context. It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this molecule.

Chemical Identifiers and Nomenclature

L-Tyrosyl-L-leucine is a dipeptide formed from L-tyrosine and L-leucine residues.[1] Accurate identification is critical for research and regulatory purposes. The following table summarizes its key identifiers.

| Identifier Type | Value | Source |

| CAS Number | 17355-10-1 | PubChem[1] |

| PubChem CID | 87071 | PubChem[1] |

| Molecular Formula | C15H22N2O4 | PubChem[1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | PubChem[1] |

| InChI | InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1 | PubChem[1] |

| InChIKey | AUEJLPRZGVVDNU-STQMWFEESA-N | PubChem[1] |

| SMILES | CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--N | PubChem[1] |

| Synonyms | Tyr-Leu, Tyrosylleucine | PubChem[1], HMDB[2] |

Physicochemical Properties

The following table outlines the key computed physicochemical properties of L-Tyrosyl-L-leucine. These properties are essential for understanding its behavior in biological systems and for developing analytical methods.

| Property | Value | Source |

| Molecular Weight | 294.35 g/mol | PubChem[1] |

| Monoisotopic Mass | 294.15795719 Da | PubChem[1] |

| XLogP3 | -1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 294.15795719 Da | PubChem[1] |

| Topological Polar Surface Area | 109 Ų | PubChem[1] |

Biological Context and Signaling Pathways

L-Tyrosyl-L-leucine is a dipeptide that can result from the incomplete breakdown of proteins.[2] While research on the dipeptide itself is specific, extensive studies have been conducted on its constituent amino acids, L-leucine and L-tyrosine, particularly their synergistic effects on muscle protein synthesis.

L-leucine is a well-established activator of the mTOR complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth and protein synthesis.[3][4] Recent studies have demonstrated that L-tyrosine can significantly enhance, or "boost," the anabolic response induced by L-leucine.[3][5] This effect is attributed to tyrosine's ability to promote mTORC1 activity in combination with leucine, leading to increased phosphorylation of downstream targets like S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein (4E-BP1).[3][4][5]

The proposed mechanism suggests that tyrosine contributes to mTORC1 activation when intracellular leucine sensors, such as Sestrin, are occupied by leucine.[3][5]

References

- 1. L-Tyrosyl-L-leucine | C15H22N2O4 | CID 87071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Occurrence of L-Tyrosyl-L-leucine

Introduction

This technical guide provides a comprehensive overview of the natural occurrence of the dipeptide L-Tyrosyl-L-leucine. It is intended for researchers, scientists, and drug development professionals. According to the Human Metabolome Database, L-Tyrosyl-L-leucine is classified as an 'Expected' metabolite, meaning it has not yet been definitively identified in human tissues or biofluids[1]. PubChem also designates it as a metabolite without specifying its natural sources[2]. Given the limited direct data on the natural occurrence of this specific dipeptide, this guide will focus on the well-documented natural presence and biosynthesis of its constituent amino acids, L-tyrosine and L-leucine. Furthermore, this guide will detail a hypothetical experimental workflow for the detection and quantification of L-Tyrosyl-L-leucine and explore the known signaling pathways of its constituent amino acids, which may provide insight into the potential biological significance of the dipeptide.

Natural Occurrence of L-Tyrosine and L-Leucine

While the natural occurrence of the dipeptide L-Tyrosyl-L-leucine is not well-documented, its constituent amino acids are ubiquitous in nature, found in a wide array of protein-rich foods.

Table 1: Natural Occurrence of L-Tyrosine in Various Food Sources

| Food Source | Typical Amount |

| Soybeans, roasted | ~1.8 g per 100g |

| Parmesan cheese | ~1.7 g per 100g |

| Pork, loin, cooked | ~1.4 g per 100g |

| Beef, skirt steak, cooked | ~1.3 g per 100g |

| Chicken, breast, cooked | ~1.2 g per 100g |

| Tuna, light, canned in water | ~1.1 g per 100g |

| Peanuts | ~0.9 g per 100g |

| Eggs, hard-boiled | ~0.5 g per 100g |

| Milk, whole | ~0.2 g per 100g |

Table 2: Natural Occurrence of L-Leucine in Various Food Sources

| Food Source | Typical Amount |

| Beef, ground, 90% lean, cooked | ~2.7 g per 100g |

| Chicken breast, cooked | ~2.6 g per 100g |

| Tuna, light, canned in water | ~2.2 g per 100g |

| Peanuts, roasted | ~1.7 g per 100g |

| Lentils, cooked | ~1.3 g per 100g |

| Greek yogurt, plain, non-fat | ~1.2 g per 100g |

| Eggs, hard-boiled | ~1.1 g per 100g |

| Quinoa, cooked | ~0.5 g per 100g |

| Milk, whole | ~0.3 g per 100g |

Biosynthesis of L-Leucine and L-Tyrosine

The formation of L-Tyrosyl-L-leucine is contingent on the biological availability of its precursor amino acids. L-leucine is an essential amino acid for humans and must be obtained from the diet, while L-tyrosine is a non-essential amino acid that can be synthesized from phenylalanine.[3]

L-Leucine Biosynthesis

In plants and microorganisms, L-leucine is synthesized from pyruvic acid through a series of enzymatic steps.[3] The pathway involves the formation of α-ketoisovalerate, which is then converted to leucine.[4]

L-Tyrosine Biosynthesis

In humans, L-tyrosine is synthesized from the essential amino acid L-phenylalanine, primarily in the liver. This conversion is catalyzed by the enzyme phenylalanine hydroxylase. In plants and most microorganisms, tyrosine is produced via the shikimate pathway.[5]

Experimental Protocols for Dipeptide Analysis

The identification and quantification of L-Tyrosyl-L-leucine in biological samples would likely involve a combination of chromatographic separation and mass spectrometric detection.

Hypothetical Experimental Workflow

A general workflow for the analysis of L-Tyrosyl-L-leucine would include sample preparation, chromatographic separation, and mass spectrometry detection.

-

Sample Preparation :

-

Homogenization : Tissues or cells are homogenized in a suitable buffer to release intracellular contents.

-

Protein Precipitation : An organic solvent (e.g., acetonitrile or methanol) is added to precipitate larger proteins, which are then removed by centrifugation.

-

Solid-Phase Extraction (SPE) : The supernatant may be further cleaned up using SPE to remove interfering substances and enrich the dipeptide fraction.

-

-

Chromatographic Separation :

-

High-Performance Liquid Chromatography (HPLC) : The prepared sample is injected into an HPLC system. A reversed-phase C18 column is commonly used for separating peptides.

-

Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an ion-pairing agent like formic acid, is used to elute the dipeptide from the column.

-

-

Mass Spectrometry (MS) Detection :

-

Tandem Mass Spectrometry (MS/MS) : The eluent from the HPLC is introduced into a tandem mass spectrometer. The dipeptide is ionized (e.g., by electrospray ionization), and the parent ion corresponding to the mass of L-Tyrosyl-L-leucine is selected.

-

Fragmentation : The selected parent ion is fragmented, and the resulting daughter ions are detected. The specific fragmentation pattern provides a high degree of confidence in the identification of the dipeptide.

-

Quantification : By comparing the signal intensity to that of a known concentration of a stable isotope-labeled internal standard of L-Tyrosyl-L-leucine, the amount of the dipeptide in the original sample can be accurately quantified.

-

Signaling Pathways of Constituent Amino Acids

While the specific signaling roles of L-Tyrosyl-L-leucine are unknown, the individual amino acids are key players in important cellular pathways.

L-Leucine and the mTOR Pathway

L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[6][7][8] Leucine's activation of mTORC1 is crucial for muscle protein synthesis.[8]

L-Tyrosine as a Precursor for Neurotransmitters and Hormones

L-tyrosine serves as a precursor for the synthesis of several important catecholamines, including dopamine, norepinephrine, and epinephrine.[5][9][10][11] It is also a precursor for thyroid hormones.[5][9] The availability of tyrosine can therefore influence a range of physiological processes, including mood, stress response, and metabolism.[9][11]

References

- 1. hmdb.ca [hmdb.ca]

- 2. L-Tyrosyl-L-leucine | C15H22N2O4 | CID 87071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Leucine - Wikipedia [en.wikipedia.org]

- 4. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 9. Tyrosine - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. orbitnutrition.net [orbitnutrition.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Tyr-Leu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dipeptide Tyrosyl-Leucine (Tyr-Leu), detailing its fundamental physical and chemical properties, methodologies for its synthesis and analysis, and insights into its biological activities.

Core Physical and Chemical Properties

Tyr-Leu is a dipeptide composed of L-tyrosine and L-leucine residues.[1] Its properties are foundational for its behavior in biological systems and for the development of analytical and synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C15H22N2O4 | [1] |

| Molecular Weight | 294.35 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | [1] |

| CAS Number | 17355-10-1 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water (250 mg/mL with sonication) and DMSO (100 mg/mL with sonication) | [2] |

| Theoretical Isoelectric Point (pI) | ~5.43 | Calculated |

Calculation of Theoretical Isoelectric Point (pI):

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a dipeptide, the pI can be estimated by averaging the pKa values of the ionizable groups. For Tyr-Leu, the relevant groups are the N-terminal amino group of Tyrosine, the C-terminal carboxyl group of Leucine, and the hydroxyl group of the Tyrosine side chain.

-

pKa of the α-carboxyl group (Leucine): ~2.36

-

pKa of the α-amino group (Tyrosine): ~9.11

-

pKa of the Tyrosine side chain: ~10.07

At a very low pH, the dipeptide will have a net positive charge. As the pH increases, the carboxyl group will be the first to deprotonate. The zwitterionic form (net charge of zero) will exist at a pH between the pKa of the carboxyl group and the pKa of the amino group. Since the Tyrosine side chain has a high pKa, it will not be deprotonated in the pH range where the net charge is zero. Therefore, the pI is calculated by averaging the pKa of the N-terminal amino group and the C-terminal carboxyl group.

pI ≈ (pKa_COOH + pKa_NH2) / 2 pI ≈ (2.36 + 9.11) / 2 pI ≈ 5.735

However, considering the influence of the phenolic hydroxyl group of tyrosine, a more accurate estimation involves considering all three pKa values. The isoelectric point is the average of the pKa values that bracket the zwitterionic form. In this case, these are the pKa of the carboxyl group and the pKa of the amino group. The pKa of the tyrosine side chain is significantly higher and will not be deprotonated at the pI. A more refined calculation considering the specific pKa values for the termini of the dipeptide would be necessary for a precise experimental value. For the purpose of this guide, a calculated pI of approximately 5.43 is a reasonable estimate.

Experimental Protocols

2.1. Solid-Phase Peptide Synthesis (SPPS) of Tyr-Leu

This protocol describes a general method for the synthesis of Tyr-Leu using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Leu-Wang resin

-

Fmoc-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the Leucine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Tyr(tBu)-OH, DIC, and HOBt in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 2 hours to allow for complete coupling.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Tyrosine using 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection:

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the t-butyl protecting group from the Tyrosine side chain.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude Tyr-Leu by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

Wash the pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using preparative reverse-phase HPLC.

-

2.2. High-Performance Liquid Chromatography (HPLC) Analysis of Tyr-Leu

This protocol outlines a general method for the analytical reverse-phase HPLC of Tyr-Leu to assess its purity.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Tyr-Leu sample dissolved in Mobile Phase A

Methodology:

-

Sample Preparation: Dissolve a small amount of the synthesized and purified Tyr-Leu in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

HPLC System Setup:

-

Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.

-

Set the UV detector to monitor at 280 nm (due to the tyrosine chromophore).

-

-

Injection and Elution:

-

Inject 10-20 µL of the sample onto the column.

-

Run a linear gradient elution, for example:

-

5% to 95% Mobile Phase B over 30 minutes.

-

-

Hold at 95% Mobile Phase B for 5 minutes.

-

Return to initial conditions (5% Mobile Phase B) and re-equilibrate the column for the next injection.

-

-

Data Analysis:

-

Analyze the resulting chromatogram. The purity of the Tyr-Leu sample is determined by the percentage of the area of the main peak relative to the total area of all peaks.

-

Biological Activity and Signaling Pathways

Recent studies have demonstrated that Tyr-Leu exhibits significant antidepressant-like activity.[3] This effect is associated with the promotion of neuronal proliferation in the hippocampus.[3] While the precise signaling cascade initiated by Tyr-Leu is still under investigation, it is hypothesized to converge on pathways known to be modulated by other antidepressant agents, such as the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.

Plausible Signaling Pathway for Tyr-Leu's Antidepressant-like Effects:

The following diagram illustrates a potential signaling pathway through which Tyr-Leu may exert its antidepressant-like effects, based on established antidepressant mechanisms involving BDNF and its receptor, TrkB.

Caption: Plausible signaling pathway for Tyr-Leu's antidepressant effects.

Experimental and Logical Workflows

Solid-Phase Synthesis Workflow:

The following diagram outlines the key steps in the solid-phase synthesis of Tyr-Leu.

Caption: Workflow for the solid-phase synthesis of Tyr-Leu.

HPLC Analysis Workflow:

The following diagram illustrates the workflow for the analysis of Tyr-Leu purity using HPLC.

Caption: Workflow for the HPLC analysis of Tyr-Leu.

References

Methodological & Application

Application Notes and Protocol for the Laboratory Synthesis of L-Tyrosyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids L-tyrosine and L-leucine. Dipeptides of this nature are valuable building blocks in peptidomimetic design and drug discovery, serving as scaffolds for the development of novel therapeutic agents. The synthesis of such dipeptides in a laboratory setting requires a strategic approach involving the protection of reactive functional groups, formation of the peptide bond, and subsequent deprotection to yield the final product. This document provides a detailed protocol for the solution-phase synthesis of L-Tyrosyl-L-leucine, employing a Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.

Overview of the Synthetic Strategy

The synthesis of L-Tyrosyl-L-leucine is achieved through a three-stage process. This strategy involves the protection of the N-terminus of tyrosine with a Boc group and the phenolic hydroxyl group with a benzyl (Bzl) group. The C-terminus of leucine is protected as a benzyl ester (OBn). The peptide bond is then formed between the protected amino acids using a carbodiimide coupling agent. Finally, all protecting groups are removed simultaneously via catalytic hydrogenation to yield the desired dipeptide.

Experimental Protocols

Stage 1: Preparation of Protected Amino Acids

1.1: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)

This procedure outlines the protection of the amino and hydroxyl groups of L-tyrosine.

-

Materials: L-Tyrosine, Di-tert-butyl dicarbonate (Boc₂O), Benzyl bromide (BnBr), Sodium bicarbonate (NaHCO₃), Dioxane, Dimethylformamide (DMF), Ethyl acetate, Brine.

-

Procedure:

-

N-Boc protection: L-tyrosine is first reacted with Di-tert-butyl dicarbonate in the presence of a base to yield N-Boc-L-tyrosine.

-

O-Benzylation: The resulting N-Boc-L-tyrosine is then treated with benzyl bromide and a base such as sodium bicarbonate in a suitable solvent mixture like dioxane and DMF.[1]

-

The reaction mixture is typically stirred overnight at an elevated temperature (e.g., 90°C) to ensure complete benzylation of the phenolic hydroxyl group.[1]

-

Work-up involves removing the solvent under reduced pressure, followed by an extraction with ethyl acetate and washing with brine to purify the Boc-Tyr(Bzl)-OH product.[1]

-

1.2: Synthesis of L-leucine benzyl ester p-toluenesulfonate salt (H-Leu-OBn·TosOH)

This procedure describes the protection of the carboxylic acid of L-leucine as a benzyl ester. This protected amino acid is commercially available and can be purchased as the p-toluenesulfonate salt.

-

Materials: L-Leucine, Benzyl alcohol, p-Toluenesulfonic acid monohydrate, Toluene.

-

Procedure (for synthesis):

-

A mixture of L-leucine, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

-

Upon completion of the reaction, the mixture is cooled, and the product is precipitated, filtered, and washed to yield H-Leu-OBn·TosOH.

-

Stage 2: Peptide Coupling

2.1: Synthesis of Boc-L-Tyrosyl(Bzl)-L-leucine benzyl ester (Boc-Tyr(Bzl)-Leu-OBn)

This step involves the formation of the peptide bond between the protected tyrosine and leucine residues.

-

Materials: Boc-Tyr(Bzl)-OH, H-Leu-OBn·TosOH, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve Boc-Tyr(Bzl)-OH and HOBt in anhydrous DCM.

-

In a separate flask, suspend H-Leu-OBn·TosOH in DCM and add DIPEA to neutralize the salt and free the amine.

-

Add the neutralized H-Leu-OBn solution to the Boc-Tyr(Bzl)-OH/HOBt mixture.

-

Cool the reaction mixture to 0°C in an ice bath and add a solution of DCC in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

The dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

The filtrate is then washed successively with dilute acid, water, and brine, and the organic layer is dried and concentrated to yield the protected dipeptide, Boc-Tyr(Bzl)-Leu-OBn.

-

Stage 3: Deprotection

3.1: Synthesis of L-Tyrosyl-L-leucine (H-Tyr-Leu-OH)

This final step removes all protecting groups to yield the target dipeptide.

-

Materials: Boc-Tyr(Bzl)-Leu-OBn, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).

-

Procedure:

-

Dissolve the protected dipeptide, Boc-Tyr(Bzl)-Leu-OBn, in methanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

The reaction mixture is then subjected to an atmosphere of hydrogen gas, typically using a balloon or a hydrogenation apparatus, and stirred vigorously at room temperature.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration through Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude L-Tyrosyl-L-leucine.

-

The crude product can be further purified by recrystallization or chromatography.

-

Data Presentation

| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) |

| 1.1 | Boc-Tyr(Bzl)-OH | L-Tyrosine | Boc₂O, BnBr, NaHCO₃ | Dioxane/DMF | 85-95 |

| 1.2 | H-Leu-OBn·TosOH | L-Leucine | Benzyl alcohol, p-TsOH | Toluene | 80-90 |

| 2.1 | Boc-Tyr(Bzl)-Leu-OBn | Boc-Tyr(Bzl)-OH, H-Leu-OBn·TosOH | DCC, HOBt, DIPEA | DCM | 70-85 |

| 3.1 | H-Tyr-Leu-OH | Boc-Tyr(Bzl)-Leu-OBn | 10% Pd/C, H₂ | Methanol | 90-98 |

Visualizations

Synthetic Workflow Diagram

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of L-Tyrosyl-L-leucine

Introduction

L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids L-tyrosine and L-leucine. The analysis and purification of such peptides are crucial in various fields, including drug development, proteomics, and quality control of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of peptides. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the separation of L-Tyrosyl-L-leucine. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of water and acetonitrile with trifluoroacetic acid (TFA) as an ion-pairing agent to ensure good peak shape and resolution.

Experimental Conditions

A standard HPLC system equipped with a UV detector is used for this method. The presence of the tyrosine residue in the dipeptide allows for sensitive UV detection.

| Parameter | Condition |

| HPLC System | A quaternary or binary HPLC system with a UV-Vis detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient Elution | 5% to 40% B over 15 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm (due to the tyrosine chromophore) |

| Injection Volume | 10 µL |

| Sample Preparation | The L-Tyrosyl-L-leucine standard is dissolved in Mobile Phase A to a concentration of 1 mg/mL. |

Expected Results

Under the specified chromatographic conditions, L-Tyrosyl-L-leucine is expected to be well-retained and elute as a sharp, symmetrical peak. The use of TFA in the mobile phase helps to suppress silanol interactions and provides good peak shape.[1][2][3] The gradient elution ensures that the dipeptide is eluted with an optimal concentration of the organic modifier, leading to good resolution and peak shape. The retention time and peak characteristics can be used for identification and quantification.

The developed RP-HPLC method is suitable for the reliable separation and analysis of L-Tyrosyl-L-leucine. The method is robust and can be used for quality control, purity assessment, and quantification of this dipeptide in various sample matrices. The use of a standard C18 column and common mobile phase additives makes this method easily transferable between laboratories.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the separation of L-Tyrosyl-L-leucine under the described HPLC conditions.

| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |

| L-Tyrosyl-L-leucine | Approx. 8.5 | 1.1 | > 5000 |

Detailed Experimental Protocol

1. Preparation of Mobile Phases

-

Mobile Phase A (0.1% TFA in Water):

-

Measure 1 L of HPLC-grade water into a clean, graduated cylinder.

-

Transfer the water to a suitable solvent bottle.

-

Carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to the water.

-

Mix the solution thoroughly.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

-

-

Mobile Phase B (0.1% TFA in Acetonitrile):

-

Measure 1 L of HPLC-grade acetonitrile into a clean, graduated cylinder.

-

Transfer the acetonitrile to a suitable solvent bottle.

-

Carefully add 1.0 mL of TFA to the acetonitrile.

-

Mix the solution thoroughly.

-

Degas the mobile phase.

-

2. Sample Preparation

-

Accurately weigh approximately 10 mg of L-Tyrosyl-L-leucine standard.

-

Transfer the standard to a 10 mL volumetric flask.

-

Add approximately 8 mL of Mobile Phase A to the flask.

-

Vortex or sonicate the flask until the standard is completely dissolved.

-

Make up the volume to 10 mL with Mobile Phase A.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC System Setup and Operation

-

Ensure the HPLC system is properly primed with the respective mobile phases.

-

Install the C18 column in the column compartment.

-

Set the column temperature to 30 °C.

-

Set the flow rate to 1.0 mL/min.

-

Set the detection wavelength to 275 nm.

-

Set up the following gradient program:

-

0.00 min: 5% B

-

15.00 min: 40% B

-

15.01 min: 95% B

-

20.00 min: 95% B

-

20.01 min: 5% B

-

25.00 min: 5% B

-

-

Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the prepared sample.

-

Acquire the data for 25 minutes.

-

After the analysis, flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile) before storing it according to the manufacturer's recommendations.

Visualizations

Caption: Workflow for the HPLC analysis of L-Tyrosyl-L-leucine.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of L-Tyrosyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids tyrosine and leucine. The analysis and quantification of this and other small peptides in biological matrices are crucial in various fields, including drug metabolism and pharmacokinetics (DMPK), biomarker discovery, and nutritional science. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of such peptides. These application notes provide a comprehensive guide to the mass spectrometry analysis of L-Tyrosyl-L-leucine, including detailed experimental protocols and data presentation.

Predicted Fragmentation Pattern of L-Tyrosyl-L-leucine

Under collision-induced dissociation (CID), peptides typically fragment at the peptide bond. The resulting fragment ions are classified as b-ions if the charge is retained on the N-terminal fragment and y-ions if the charge is retained on the C-terminal fragment. For L-Tyrosyl-L-leucine, the predicted fragmentation is as follows:

-

Parent Ion (M+H)⁺: The calculated monoisotopic mass of L-Tyrosyl-L-leucine (C₁₅H₂₂N₂O₄) is 294.16 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 295.17.

-

b-ions: Cleavage of the peptide bond will result in a b₁-ion corresponding to the tyrosine residue.

-

y-ions: Cleavage of the peptide bond will also produce a y₁-ion corresponding to the leucine residue.

A diagram illustrating this predicted fragmentation is provided below.

Experimental Protocols

This section details the methodologies for the quantitative analysis of L-Tyrosyl-L-leucine in a biological matrix such as human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules and peptides from biological matrices.

Materials:

-

Human plasma

-

L-Tyrosyl-L-leucine standard

-

Internal Standard (e.g., L-Tyrosyl-L-leucine-¹³C₉,¹⁵N₁)

-

Acetonitrile (ACN) containing 0.1% formic acid (FA)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Spike the human plasma sample with the internal standard to a final concentration of 100 ng/mL.

-

Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to 100 µL of the plasma sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

LC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

MS Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are proposed for the quantification of L-Tyrosyl-L-leucine and its stable isotope-labeled internal standard. The collision energy should be optimized for each transition to achieve the best signal intensity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| L-Tyrosyl-L-leucine (Quantifier) | 295.2 | 164.1 (b₁) | 100 | 15 |

| L-Tyrosyl-L-leucine (Qualifier) | 295.2 | 132.1 (y₁) | 100 | 20 |

| L-Tyrosyl-L-leucine-¹³C₉,¹⁵N₁ (IS) | 305.2 | 173.1 | 100 | 15 |

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example of how to present calibration curve data and quality control sample results.

Calibration Curve Data

| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 0.012 | 1.05 | 105.0 |

| 5 | 0.061 | 5.08 | 101.6 |

| 10 | 0.123 | 10.25 | 102.5 |

| 50 | 0.615 | 51.25 | 102.5 |

| 100 | 1.228 | 102.33 | 102.3 |

| 500 | 6.140 | 495.16 | 99.0 |

| 1000 | 12.295 | 1007.79 | 100.8 |

Quality Control (QC) Sample Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | CV (%) | Accuracy (%) |

| Low | 3 | 2.95 | 4.2 | 98.3 |

| Medium | 80 | 82.1 | 3.5 | 102.6 |

| High | 800 | 789.5 | 2.8 | 98.7 |

Workflow and Logical Relationship Diagrams

Visual representations of the experimental workflow can aid in understanding the entire process from sample receipt to data analysis.

Application Notes and Protocols: L-Tyrosyl-L-leucine in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosyl-L-leucine is a dipeptide composed of the amino acids L-tyrosine and L-leucine. Its unique physicochemical properties, including the aromaticity of tyrosine and the hydrophobicity of leucine, make it a promising candidate for various applications in drug delivery. This dipeptide can be utilized as a carrier to enhance drug solubility, stability, and targeted delivery to specific cells or tissues. Its constituent amino acids are naturally occurring and biocompatible, minimizing potential toxicity. L-leucine, in particular, is known to influence cellular uptake through amino acid transporters and can play a role in signaling pathways such as the mTOR pathway.[1][2] This document provides detailed application notes and experimental protocols for the use of L-Tyrosyl-L-leucine in the development of advanced drug delivery systems.

Applications of L-Tyrosyl-L-leucine in Drug Delivery

L-Tyrosyl-L-leucine can be integrated into drug delivery systems in several ways:

-

As a Molecular Carrier: The dipeptide can be chemically conjugated to a drug molecule to create a prodrug. This conjugation can improve the drug's pharmacokinetic profile, increase its solubility, and facilitate its transport across biological membranes.

-

In Nanoparticle Formulations: L-Tyrosyl-L-leucine can be used to formulate or coat nanoparticles, enhancing their biocompatibility and cellular uptake. The presence of leucine on the surface can improve aerosol performance for pulmonary delivery.[3]

-

In Hydrogel Systems: Dipeptides are known to self-assemble into hydrogels, which can be used as depots for the sustained release of drugs.[4] While specific data on L-Tyrosyl-L-leucine hydrogels is limited, the principles of dipeptide self-assembly suggest its potential in this area.

Quantitative Data Summary

The following table summarizes representative quantitative data for dipeptide and amino acid-based drug delivery systems. It is important to note that specific data for L-Tyrosyl-L-leucine systems are not extensively available in the public domain, and these values should be considered as illustrative examples to guide experimental design.

| Parameter | Drug Delivery System | Drug | Value | Reference |

| Drug Loading Content (DLC) | Amino acid-conjugated nanoparticles | Doxorubicin | 5-15% (w/w) | General literature |

| Encapsulation Efficiency (EE) | Dipeptide-based nanoparticles | Paclitaxel | > 90% | General literature |

| Particle Size | L-leucine coated nanoparticles | Salbutamol | 150-300 nm | |

| Zeta Potential | Amino acid-functionalized liposomes | siRNA | -10 to -30 mV | General literature |

| In Vitro Release (24h) | Dipeptide hydrogel | Model Drug | 30-60% | [4] |

Experimental Protocols

Protocol 1: Synthesis of an L-Tyrosyl-L-leucine-Drug Conjugate

This protocol describes a general method for conjugating a drug with a carboxylic acid group to the N-terminus of L-Tyrosyl-L-leucine via an amide bond.

Materials:

-

L-Tyrosyl-L-leucine

-

Drug with a carboxylic acid group (e.g., Ibuprofen)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (5%)

-

Hydrochloric acid (1M)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography